sodium;3-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zoledronic acid is synthesized through a multi-step process. The synthesis typically involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis to yield the final product . The reaction conditions include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of Zoledronic acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Zoledronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Zoledronic acid has a wide range of scientific research applications:
Mechanism of Action
Zoledronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Similar Compounds
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison
Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action . Unlike other bisphosphonates, it requires less frequent dosing, making it more convenient for patients. Additionally, its strong binding affinity to bone mineral provides prolonged therapeutic effects .
Zoledronic acid stands out for its efficacy in treating a wide range of bone-related conditions, making it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
sodium;3-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUBXHVVWRFWJX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.